molecular formula C20H23N3O4 B2782353 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2034560-60-4

4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B2782353
CAS No.: 2034560-60-4
M. Wt: 369.421
InChI Key: KZWBXGWGWPQYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine (CAS 2034560-60-4) is a chemical compound with the molecular formula C20H23N3O4 and a molecular weight of 369.41 g/mol . This research chemical is built around a molecular scaffold that incorporates both a 2,3-dihydro-1,4-benzodioxine moiety and a 2,6-dimethylpyrimidine group, linked via a piperidine core. Such hybrid structures are of significant interest in medicinal chemistry and drug discovery for their potential to interact with biological targets . The compound is characterized by a calculated XLogP3 of 2.7, indicating favorable lipophilicity for biological research, and features six hydrogen bond acceptors, which can influence its binding affinity and solubility profile . Researchers utilize this compound as a key building block in the synthesis and exploration of novel pharmacologically active molecules. Its structure is representative of a class of compounds investigated for modulating enzyme and receptor activity, following research trends similar to those of advanced preclinical candidates like PDE10A inhibitors that also employ complex heterocyclic architectures . This product is intended for research purposes exclusively and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13-11-18(22-14(2)21-13)27-15-5-4-8-23(12-15)20(24)16-6-3-7-17-19(16)26-10-9-25-17/h3,6-7,11,15H,4-5,8-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWBXGWGWPQYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[d][1,3]dioxole ring system, followed by the introduction of the piperidine and pyrimidine moieties. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

2.1. Dihydropyrimidinone Derivatives

Compounds like 4-(substituted phenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-ones (e.g., compound 1-10 in ) feature a dihydropyrimidinone core with a benzodioxine-carbonyl group. These derivatives exhibit antihepatotoxic activity, suggesting that the benzodioxine moiety may enhance liver-protective effects. However, the target compound’s pyrimidine ring (fully aromatic vs.

2.2. Piperidine-Linked Pyrimidines

highlights 4-aryl-2,6-dimethyl-3,4-dihydropyrimidine-5-carboxylates with piperidinoalkyl or piperazinoalkyl chains. These analogues demonstrate that piperidine-based substituents can modulate pharmacokinetic properties, such as membrane permeability. The target compound’s ether-linked piperidine (vs.

2.3. Benzodioxine-Containing Triazoles

lists a structurally distinct but related compound: 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(1H-indol-3-yl)methyl]-4H-1,2,4-triazole-3-thiol . While both incorporate a benzodioxine group, the triazole-thiol core in this analogue contrasts with the pyrimidine ring in the target compound, leading to differences in hydrogen-bonding capacity and redox activity .

Comparative Data Table

Property/Feature Target Compound Dihydropyrimidinone () Piperidine-Linked Pyrimidine () Benzodioxine-Triazole ()
Core Structure 2,6-Dimethylpyrimidine 3,4-Dihydropyrimidin-2(1H)-one 3,4-Dihydropyrimidine-5-carboxylate 1,2,4-Triazole-3-thiol
Key Substituent 1-(Benzodioxine-5-carbonyl)piperidin-3-yloxy Benzodioxine-6-carbonyl Piperidinoalkyl/Piperazinoalkyl Benzodioxine-6-yl + Indol-3-ylmethyl
Synthetic Route Likely multi-step coupling (benzodioxine + piperidine + pyrimidine) Biginelli-like condensation (solvent-free) Hantzsch dihydropyrimidine synthesis Click chemistry or thiol-ene coupling
Reported Bioactivity Not explicitly reported (structural inference) Antihepatotoxic Enzyme inhibition (e.g., PDEs) Not reported
Molecular Weight (g/mol) ~415 (estimated) 350–400 (varies by substituent) 380–420 364.42
Solubility Moderate (ether linker enhances solubility) Low (dihydropyrimidinone core) Variable (depends on piperidine substitution) Low (thiol group may reduce solubility)

Key Research Findings

The target compound’s benzodioxine-5-carbonyl group may similarly anchor it to target proteins .

Impact of Pyrimidine vs. Dihydropyrimidine: Fully aromatic pyrimidines (target compound) exhibit greater metabolic stability compared to dihydropyrimidinones, which are prone to oxidation. This could translate to longer half-lives in vivo .

Biological Activity

The compound 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a unique structural arrangement that combines a pyrimidine core with a piperidine moiety and a benzodioxine carbonyl group. This structural diversity may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral entry mechanisms, similar to other compounds that target the Ebola virus (EBOV) entry pathways .
  • Anticancer Potential : Some structural analogs have shown promise in inhibiting cancer cell proliferation through modulation of specific signaling pathways .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. For instance:

  • Inhibition of Viral Entry : Studies indicate that certain compounds with similar structural motifs inhibit viral entry at the level of the Niemann-Pick C1 (NPC1) protein, crucial for EBOV infection .
  • Enzyme Modulation : The presence of the piperidine ring is thought to facilitate interactions with various enzymes involved in cellular signaling pathways.

Case Study 1: Antiviral Screening

A study evaluated a series of compounds structurally related to this compound for their antiviral properties against EBOV. The most active compounds demonstrated EC50 values in the low micromolar range, indicating significant antiviral activity without notable cytotoxicity .

CompoundEC50 (µM)Selectivity Index
25a0.6420
26a0.9310

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of related pyrimidine derivatives. The study reported that these compounds inhibited cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

CompoundIC50 (µM)Cancer Cell Line
A0.95A549
B1.20MCF7

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine?

  • Methodological Answer :

  • Begin with a palladium-catalyzed reductive cyclization approach, leveraging formic acid derivatives as CO surrogates to stabilize intermediates .
  • Optimize reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield. For example, test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) under inert atmospheres.
  • Monitor reaction progress via HPLC-MS to detect intermediates (e.g., piperidin-3-yl oxy intermediates) and adjust stoichiometry of 2,6-dimethylpyrimidine precursors .

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction to resolve the 3D configuration of the benzodioxine-piperidine-pyrimidine scaffold, focusing on bond angles and torsional strain .
  • Validate purity via HPLC with UV-Vis detection (λ = 254 nm) and compare retention times against pharmacopeial impurity standards (e.g., EP-grade impurities F and H) .
  • Confirm functional groups via FT-IR spectroscopy , targeting carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :

  • Screen for kinase inhibition using fluorescence-based ADP-Glo™ assays, focusing on kinases with binding pockets compatible with the dimethylpyrimidine moiety .
  • Perform cellular cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action against specific biological targets?

  • Methodological Answer :

  • Conduct molecular docking simulations (AutoDock Vina, Schrödinger Suite) using crystallographic data of target proteins (e.g., PI3Kγ or EGFR kinases) to predict binding affinities .
  • Perform QM/MM calculations to analyze electronic interactions between the benzodioxine carbonyl group and catalytic lysine residues in enzyme active sites .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer :

  • Use Hansen Solubility Parameters (HSP) to model solubility in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. Compare experimental solubility (shake-flask method) with HSP predictions .
  • Apply thermal gradient microscopy to observe crystallization dynamics in mixed solvents (e.g., water:acetonitrile ratios), identifying metastable polymorphs affecting solubility .

Q. How can impurity profiles be controlled during scale-up synthesis?

  • Methodological Answer :

  • Implement DoE-guided purification using preparative HPLC with C18 columns (buffer: 15.4 g/L ammonium acetate, pH 6.5, adjusted with 10% acetic acid) to isolate EP-grade impurities (e.g., Imp. E and F) .
  • Monitor residual solvents via GC-MS headspace analysis , adhering to ICH Q3C guidelines for Class 2 solvents (e.g., toluene, DMF) .

Q. What advanced techniques characterize the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Conduct microsomal stability assays (human liver microsomes) with LC-MS/MS quantification to measure metabolic half-life (t₁/₂) and identify primary metabolites (e.g., demethylated pyrimidine derivatives) .
  • Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration, correlating results with logP values (calculated via ChemAxon) .

Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodological Answer :

  • Reconcile data by performing binding free energy calculations (MM/PBSA) to account for solvation effects and entropy changes not modeled in docking .
  • Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics (ka, kd) and compare with in silico predictions .

Q. What statistical frameworks are robust for analyzing dose-response variability in cytotoxicity assays?

  • Methodological Answer :

  • Apply non-linear regression models (four-parameter logistic curve) to fit dose-response data, using tools like GraphPad Prism.
  • Perform resampling (bootstrap) to estimate confidence intervals for IC₅₀ values, addressing outliers from plate-edge effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.